2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. The presence of the pyrazolo[3,4-d]pyrimidine core in its structure makes it a promising candidate for various scientific research applications.
Mechanism of Action
Target of Action
The primary target of this compound is the Histamine H1 receptor . Histamine H1 receptors play a crucial role in allergic reactions, making them a key target for antihistamine drugs .
Mode of Action
This compound acts as an antagonist at the Histamine H1 receptor . By binding to these receptors, it prevents histamine from exerting its effects, thereby alleviating allergic symptoms .
Biochemical Pathways
The compound’s action on the Histamine H1 receptor affects the histamine-mediated allergic response pathway . By blocking the action of histamine, it can reduce the downstream effects of this pathway, which include vasodilation, bronchoconstriction, and increased vascular permeability .
Result of Action
By acting as a Histamine H1 receptor antagonist, this compound can alleviate the symptoms of allergic reactions . These include symptoms such as itching, redness, swelling, and sneezing . Its action can be effective within 1-3 hours of administration and can last up to 24 hours .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide typically involves multiple steps. One common method includes the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the fluorophenyl group and the sulfanyl linkage. The final step involves the acylation of the intermediate with 2-methoxyphenyl acetic acid. Reaction conditions often include the use of catalysts such as anhydrous aluminum chloride and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in cancer research.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Fluorophenyl-substituted compounds: These compounds have similar substituents and can undergo similar chemical reactions.
Uniqueness
2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the sulfanyl linkage and the methoxyphenyl group further enhances its potential as a versatile compound for various applications .
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2S/c1-28-17-5-3-2-4-16(17)25-18(27)11-29-20-15-10-24-26(19(15)22-12-23-20)14-8-6-13(21)7-9-14/h2-10,12H,11H2,1H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBGJKMFPDHRBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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